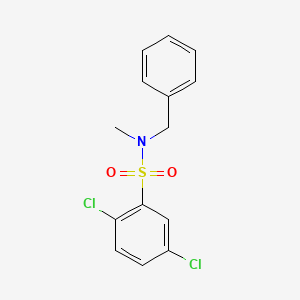

![molecular formula C22H17NO3 B5515707 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[de]isoquinoline-1,3-diones are a class of compounds known for their diverse biological activities, including antiviral actions and potential as antitumor agents. Studies on similar compounds, such as those with modifications in the benzo[de]isoquinoline-1,3-dione core, have revealed their inhibitory effects on viral replication and their selective inhibition of certain cellular processes, indicating a broad spectrum of potential applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of benzo[de]isoquinoline-1,3-diones and their derivatives typically involves complex reactions that might include cyclization and condensation steps. For instance, reactions of dihydrofuran diones with dimethoxy-dihydroisoquinoline have been reported, showcasing the ability to create structurally complex molecules with potential pharmacological activities (Aliev et al., 1997).

Molecular Structure Analysis

Structural analysis of these compounds, including X-ray diffraction studies, has provided insights into their molecular conformations and interactions. Such structural details are crucial for understanding the compound's reactivity and biological activities. For example, the crystal structure analysis of benzo[de]isoquinoline-1,3-dione derivatives has revealed strong π–π stacking arrangements, which could influence their electronic properties and interactions with biological targets (Zhou et al., 2022).

Chemical Reactions and Properties

Benzo[de]isoquinoline-1,3-diones undergo various chemical reactions, including transamination and condensation, which are influenced by their functional groups and molecular structure. These reactions are not only fundamental to synthesizing novel derivatives but also affect the compound's biological properties and stability (Anderson et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, play a significant role in the compound's application potential. Modifications on the benzo[de]isoquinoline-1,3-dione core, like introducing triisopropylsilylethynyl groups, have been shown to enhance these physical properties, making the compounds more suitable for further development and application (Zhou et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : The synthesis processes of compounds similar to 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione often involve complex reactions, including Pictet-Spengler-type reactions, which are crucial for creating novel derivatives with potential applications in medicinal chemistry and material science (González, de la Cuesta, & Avendaño, 2003), (González, de la Cuesta, & Avendaño, 2004).

Material Science Applications : Its derivatives are explored for use in advanced materials, such as red thermally activated delayed fluorescent (TADF) emitters, highlighting their significance in the development of efficient organic light-emitting diode (OLED) devices and other photonic applications (Yun & Jun Yeob Lee, 2017).

Biological and Medicinal Research

Antitumor Activity : Novel derivatives have been synthesized and evaluated for their antitumor properties, contributing to the ongoing search for more effective cancer treatments. Some compounds show satisfactory activity against human tumor cell lines, suggesting their potential as therapeutic agents (Mahmoud et al., 2018).

Antiviral Properties : Derivatives of 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have shown inhibitory action against certain viruses, indicating their potential use in developing antiviral therapies. Specific compounds have been effective against herpes simplex and vaccinia viruses, presenting a pathway for the treatment of viral infections (GARCIA-GANCEDO et al., 1979).

Chemical Characterization and Analysis

- Spectroscopy and Structural Analysis : Detailed characterization through NMR spectroscopy and other techniques have provided insights into the molecular structure and behavior of these compounds, which is essential for understanding their reactivity and potential applications in various fields (Senhaji Mouhri et al., 2017).

properties

IUPAC Name |

6-acetyl-2-(2,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-12-7-8-13(2)19(11-12)23-21(25)17-6-4-5-16-15(14(3)24)9-10-18(20(16)17)22(23)26/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOOEPPGHWSKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

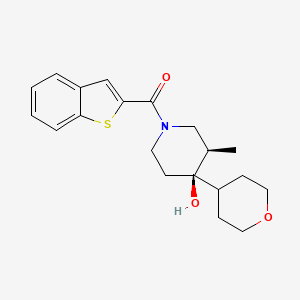

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)

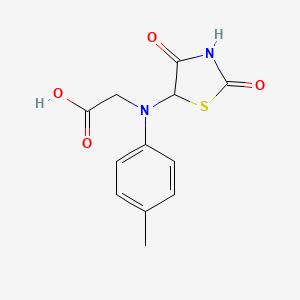

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

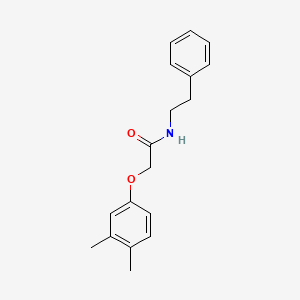

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)